Anatomy of the S(1D) + H2 reaction: the dynamics on two new potential energy surfaces from quantum dynamics calculations†
Physical Chemistry Chemical Physics Pub Date: 2011-07-05 DOI: 10.1039/C1CP20127A
Abstract
We present exact quantum integral and differential cross sections for the title reaction from a time-dependent wavepacket method which takes account of all Coriolis couplings. We employ two new potential energy surfaces fitted using the double many-body expansion (DMBE) method. The difference between the two surfaces is that for the first the data was extrapolated to the complete basis set limit (CBS) and for the second the data was corrected semi-empirically (
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